Brilliant Blue FCF

Description

Erioglaucine A disodium salt is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]").

Properties

IUPAC Name |

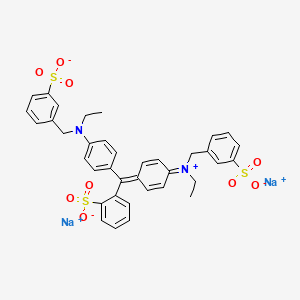

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHZXLIDFTYFHQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34N2Na2O9S3 | |

| Record name | BRILLIANT BLUE FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25305-78-6 (Parent) | |

| Record name | Brilliant Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020189 | |

| Record name | FD&C Blue No. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA, Reddish-blue powder or granules, Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BRILLIANT BLUE FCF | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FD&C Blue 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster | |

CAS No. |

3844-45-9, 2650-18-2; 3844-45-9 | |

| Record name | Brilliant Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FD&C Blue No. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM N-ETHYL-N-4-((4-(ETHYL((3-SULFOPHENYL)METHYL)AMINO)PHENYL)(2-SULFOPHENYL)METHYLENE)-2,5-CYCLOHEXADIEN-1-YLIDENE)-3-SULFOBENZENEMETHANAMINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPQ093M8HR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACID BLUE 9 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/832 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

283 °C (decomposes) | |

| Record name | Brilliant Blue | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7972 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Brilliant Blue FCF in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Brilliant Blue FCF (BBF) in neuronal cells. BBF, a synthetic organic compound used as a colorant in foods and other substances, has garnered significant scientific interest for its neuroprotective properties. This document details its molecular targets, the signaling pathways it modulates, and its ultimate effects on neuronal function and survival, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism of action of this compound in neuronal cells is the antagonism of the P2X7 receptor (P2X7R) .[1][2][3][4] The P2X7R is an ATP-gated ion channel, and its overactivation by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to a cascade of detrimental effects, including excitotoxicity, inflammation, and ultimately, neuronal cell death.[3]

BBF, along with its close structural analog Brilliant Blue G (BBG), acts as a non-competitive antagonist of the P2X7R. By binding to the receptor, it prevents the influx of cations like Ca2+ and Na+, thereby mitigating the downstream pathological events. Furthermore, some evidence suggests that BBF can also selectively inhibit the pannexin-1 (Panx1) channel , which is functionally coupled to the P2X7R and plays a role in ATP release and inflammasome activation.

Modulation of Downstream Signaling Pathways

The antagonism of the P2X7R by BBF initiates a series of changes in intracellular signaling cascades that are critical for neuronal survival and function. The most prominently affected pathways are the extracellular signal-regulated kinase (ERK) and the glycogen synthase kinase-3β (GSK3β) pathways.

-

Inhibition of the ERK Pathway: Pathological conditions like ischemic stroke can lead to the over-activation of the ERK pathway, contributing to neuronal injury. Studies have shown that BBF significantly reduces the phosphorylation of ERK (p-ERK), thereby inhibiting this pro-apoptotic signaling cascade.

-

Activation of the PI3K/Akt/GSK3β Pathway: BBF promotes the phosphorylation of GSK3β at its serine-9 residue (pSer9-GSK3β), which is an inhibitory phosphorylation. This inactivation of GSK3β, a kinase involved in apoptosis and neurotoxicity, is a key neuroprotective mechanism. The upstream regulation of this process involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , as the protective effects of BBF are abolished by PI3K inhibitors.

The interplay of these pathways is crucial for the neuroprotective effects of BBF, leading to a reduction in neuronal apoptosis and an enhancement of cell survival.

Key Cellular and Physiological Effects

The molecular and signaling effects of BBF translate into significant neuroprotective outcomes at the cellular and physiological levels:

-

Neuroprotection against Ischemic Injury: In models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rats, BBF has been demonstrated to reduce infarct volume, decrease cerebral edema, and improve neurological and behavioral outcomes. It also protects neuronal cells from chemical hypoxia-induced cell death in vitro.

-

Anti-inflammatory Effects: By blocking the P2X7R, BBF and its analogs can suppress neuroinflammation. This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, and reducing the production of pro-inflammatory cytokines. This anti-inflammatory action is also linked to the inhibition of the NLRP1 and NLRP3 inflammasomes, multi-protein complexes that play a key role in the inflammatory response.

-

Preservation of Blood-Brain Barrier Integrity: In the context of spinal cord injury, BBG has been shown to reduce the permeability of the blood-spinal cord barrier, which is crucial for preventing the infiltration of harmful substances into the neural tissue.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound and its analog, Brilliant Blue G.

| Parameter | Value | Cell/System | Reference |

| IC₅₀ for Panx1 Channel Inhibition | 0.27 µM | Xenopus oocytes expressing Panx1 | |

| IC₅₀ for P2X7R Inhibition (BBG) | 10 nM (rat), 200 nM (human) | HEK293 cells expressing P2X7R |

Table 1: Inhibitory Concentrations of this compound and G

| Treatment | Effect on Cell Viability (%) | Effect on LDH Release (%) | Cell Line | Reference |

| Control | 100 | 100 | HT22 | |

| Iodoacetic Acid (IAA) (10 µM) | ~50 | >200 | HT22 | |

| IAA + BBF (5 µM) | Increased | Decreased | HT22 | |

| IAA + BBF (10 µM) | Significantly Increased | Significantly Decreased | HT22 |

Table 2: In Vitro Neuroprotective Effects of BBF against Chemical Hypoxia

| Treatment | Effect on p-ERK Expression | Effect on pSer9-GSK3β Expression | Cell/Animal Model | Reference |

| Ischemic Injury | Increased | Decreased | HT22 cells, MCAO rats | |

| Ischemic Injury + BBF | Significantly Decreased | Significantly Increased | HT22 cells, MCAO rats |

Table 3: Effects of BBF on Key Signaling Molecules

| Treatment | Neurological Score Improvement | Infarct Volume Reduction | Animal Model | Reference |

| MCAO | - | - | Rats | |

| MCAO + BBF | Significant Improvement | Significant Reduction | Rats |

Table 4: In Vivo Neuroprotective Effects of BBF in an Ischemic Stroke Model

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of BBF and typical experimental workflows.

Caption: Core signaling pathway of this compound in neuronal cells.

References

- 1. Neuroprotective Effects of an Edible Pigment this compound against Behavioral Abnormity in MCAO Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brilliant blue for the spine [sciencenews.org]

- 4. This compound IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]

The Acknowledged Antagonist: A Technical Guide to Brilliant Blue G as a P2X7 Receptor Inhibitor

An important clarification regarding Brilliant Blue FCF: Initial interest in this compound (BB FCF) as a potential P2X7 receptor antagonist arose from its structural similarity to the known P2X7 inhibitor, Brilliant Blue G (BBG). However, research has demonstrated that this compound is a selective inhibitor of the pannexin 1 (Panx1) channel and does not exert a significant antagonistic effect on the P2X7 receptor. This guide will, therefore, focus on the well-documented role of its structural analog, Brilliant Blue G (BBG) , as a potent and widely studied antagonist of the P2X7 receptor.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of Brilliant Blue G's interaction with the P2X7 receptor. It covers its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Introduction to the P2X7 Receptor and Brilliant Blue G

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, microglia, and other cell types. Its activation by high concentrations of extracellular ATP, often a signal of cellular stress or damage, triggers a cascade of downstream events, including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines. Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and chronic pain conditions.

Brilliant Blue G (BBG), a synthetic organic compound, is a potent, non-competitive antagonist of the P2X7 receptor. It has been extensively used as a pharmacological tool to investigate the physiological and pathological roles of the P2X7 receptor in both in vitro and in vivo models.

Mechanism of Action and Binding Site

Brilliant Blue G functions as a non-competitive antagonist of the P2X7 receptor. This means it does not directly compete with ATP for its binding site. Instead, BBG is understood to bind to an allosteric site on the receptor, which is a distinct location from the ATP-binding pocket[1][2]. This allosteric modulation induces a conformational change in the receptor that prevents its activation, even when ATP is bound.

Studies involving chimeras and point mutants of the P2X7 receptor have helped to map the binding site of BBG to an intersubunit allosteric pocket[1][2]. For larger antagonists like BBG, it is suggested that the binding mode may also involve the central upper vestibule of the receptor in addition to this intersubunit pocket[1].

Quantitative Data on P2X7 Receptor Antagonism by Brilliant Blue G

The inhibitory potency of Brilliant Blue G on the P2X7 receptor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) varies depending on the species and the experimental conditions.

| Parameter | Species | Cell Type/System | IC50 Value | Reference |

| P2X7 Antagonism | Rat | Heterologously expressed in HEK293 cells | 10 nM | |

| P2X7 Antagonism | Human | Heterologously expressed in HEK293 cells | 200 nM | |

| P2X7 Antagonism | Human | P2X7-2Nβ chimera | ~300 nM |

In vivo studies have also demonstrated the efficacy of Brilliant Blue G in various animal models of disease.

| Animal Model | Species | Dosage | Outcome | Reference |

| Parkinson's Disease (6-OHDA model) | Rat | 45 mg/kg | Attenuated contralateral rotations, reduced microgliosis and astrogliosis. | |

| Unilateral Ureteral Obstruction | Rat | 40 mg/kg | Attenuated renal inflammation, collagen synthesis, and apoptosis. | |

| Alzheimer's Disease (Aβ injection model) | Mouse | Not specified | Diminished spatial memory impairment and cognitive deficits. | |

| Optic Nerve Crush Lesion | Rat | 50 mg/kg (intravenously) | Reduced glial scar formation and macrophage activation, signs of axonal regeneration. | |

| Graft-Versus-Host Disease | Humanized Mouse | 50 mg/kg | Reduced circulating human interferon-γ. | |

| Alzheimer's Disease (APPSwDI/NOS2-/- model) | Mouse | Oral administration | Prevented neuronal loss and reduced intracellular APP/Aβ. |

Downstream Signaling Pathways Affected by Brilliant Blue G

Activation of the P2X7 receptor initiates a complex array of downstream signaling events. By blocking the initial activation step, Brilliant Blue G effectively inhibits these subsequent pathways.

References

- 1. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping the Site of Action of Human P2X7 Receptor Antagonists AZ11645373, Brilliant Blue G, KN-62, Calmidazolium, and ZINC58368839 to the Intersubunit Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Absorption, Metabolism, and Signaling Interactions of Brilliant Blue FCF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triphenylmethane dye widely used in food, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. It consolidates quantitative data from key studies, details experimental methodologies, and explores the dye's interactions with cellular signaling pathways, particularly its effects on purinergic signaling and mitochondrial respiration. This document is intended to serve as a resource for researchers and professionals in drug development and food science, offering a detailed understanding of the biological fate of this common excipient.

Introduction

This compound is an essential color additive valued for its vibrant blue hue and stability. Despite its widespread use, a thorough understanding of its behavior within a biological system is crucial for safety assessments and for professionals in fields where it is used as a component in ingested products. This guide synthesizes the current knowledge on the in vivo journey of this compound, from ingestion to excretion, and its potential physiological impacts at a molecular level.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The in vivo fate of this compound is characterized by poor absorption from the gastrointestinal tract, with the majority of the ingested dye being excreted unchanged.

Absorption

Studies in various animal models have consistently demonstrated that this compound is minimally absorbed in the gut.[1][2][3] Following oral administration in rats, it has been reported that only a very small fraction of the dye crosses the intestinal barrier.

Distribution

The small amount of this compound that is absorbed can be distributed systemically. Its presence has been noted in the bile of rats, rabbits, and dogs after oral ingestion.[1][2] When administered intravenously in animal models, a significant portion of the dye is excreted into the bile, indicating biliary circulation.

Metabolism

The prevailing evidence suggests that this compound is largely metabolically inert. The bulk of the dye is excreted in its original, unchanged form. However, a study utilizing radiolabeled this compound in rats detected a minor component in the urine and bile, suggesting that approximately 5% of the absorbed dye may undergo some form of metabolic transformation to an as-yet-unidentified product.

Excretion

The primary route of elimination for orally ingested this compound is through the feces. Animal studies have shown a rapid excretion profile, with almost the entire dose being eliminated in the feces within 36 to 40 hours. A minor fraction of the absorbed dye is excreted in the urine, particularly after parenteral administration.

Quantitative Data on Absorption and Excretion

The following table summarizes the quantitative data on the absorption and excretion of this compound from various in vivo studies.

| Species | Administration Route | Dose | Key Findings | Reference |

| Rat | Oral (gavage with 14C-labeled dye) | 0.27 mg | Mean fecal excretion: 97.28%; Intestinal absorption: 0.27% | |

| Rat | Oral | Not specified | ~96% excreted in feces within 36 hours | |

| Rat | Oral (stomach tube) | Not specified | 89% excreted in feces; none detected in urine | |

| Rat, Rabbit, Dog | Oral | Not specified | Presence of the dye detected in bile | |

| Rat | Subcutaneous injection | 80-100 mg | 77% excreted in feces; 2.5% excreted in urine | |

| Animal Models | Intravenous | Not specified | 90% excreted in bile |

Experimental Protocols

This section outlines the methodologies employed in key studies to determine the ADME profile of this compound.

Radiolabeled Dye Studies in Rats

A pivotal study by Brown et al. (1980) utilized 14C-labeled this compound to trace its fate in rats. While the full detailed protocol is not publicly available, based on abstracts and summaries, the methodology likely involved the following steps:

-

Synthesis of 14C-Brilliant Blue FCF: Chemical synthesis of this compound incorporating a Carbon-14 isotope to enable radioactive tracing.

-

Animal Model: Female Sprague-Dawley rats were used.

-

Administration: A single dose of 14C-labeled this compound (e.g., 0.27 mg; 1.74 µCi) was administered orally via gavage.

-

Surgical Procedures: For detailed absorption and excretion studies, some animals underwent bile-duct cannulation or ligation to allow for the separate collection of bile and to differentiate between biliary and other excretion pathways.

-

Sample Collection: Feces, urine, and bile were collected over a period of up to 96 hours post-administration.

-

Analysis: The amount of radioactivity in the collected samples was quantified using liquid scintillation counting. Thin-layer chromatography was employed to separate the parent compound from any potential metabolites in urine and bile samples.

Experimental workflow for a radiotracer ADME study of this compound in rats.

Analytical Methods for Quantification

Several analytical techniques have been developed for the sensitive and accurate quantification of this compound in various matrices.

-

Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): This method offers high resolution and sensitivity for the detection and quantification of this compound and its potential metabolites in biological samples. A typical protocol would involve:

-

Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the analyte from aqueous samples like beverages or biological fluids.

-

Chromatographic Separation: A UPLC system with a suitable column (e.g., C18) is used to separate this compound from other components in the sample matrix.

-

Mass Spectrometric Detection: A TOF mass spectrometer is used for the accurate mass measurement and identification of the dye.

-

-

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A more conventional method that is also effective for quantification.

-

Mobile Phase: A mixture of methanol and water with an ion-pairing agent or an acid (e.g., sulfuric acid) is often used.

-

Detection: The absorbance is monitored at the maximum wavelength of this compound, which is approximately 630 nm.

-

-

Spectrophotometry: A simpler and more accessible method for determining the concentration of this compound in solutions. The absorbance of the sample is measured at its λmax (~630 nm) and compared to a standard curve.

-

Cathodic Stripping Voltammetry: An electrochemical technique that has been applied for the determination of this compound in food products.

Signaling Pathway Interactions

While primarily considered biologically inert, some studies have indicated that this compound can interact with specific cellular signaling pathways, particularly at higher concentrations.

Inhibition of Mitochondrial Respiration

In vitro studies have shown that this compound can inhibit mitochondrial respiration. This effect is dose-dependent, with higher concentrations leading to a more significant reduction in oxygen consumption by isolated mitochondria. This inhibition is thought to be a contributing factor to the toxicity observed in cases of systemic absorption of the dye.

Inhibitory effect of this compound on mitochondrial respiration.

Antagonism of Purinergic Signaling

This compound and its structural analog, Brilliant Blue G, have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death. This antagonistic activity suggests that the dye could modulate purinergic signaling pathways. In neuroinflammatory and ischemic injury models, this compound has shown neuroprotective effects, which are thought to be mediated, at least in part, through the inhibition of the P2X7 receptor and downstream signaling cascades involving ERK and GSK3β.

Antagonistic effect of this compound on the P2X7 purinergic receptor signaling pathway.

Conclusion

The in vivo behavior of this compound is well-characterized by its limited absorption and rapid fecal excretion in an unchanged form. The small fraction that is absorbed is primarily cleared through the bile. While generally considered to have a low order of toxicity, in vitro evidence and observations from cases of systemic exposure suggest that at sufficient concentrations, this compound can interact with and inhibit critical cellular processes such as mitochondrial respiration and purinergic signaling. This technical guide provides a consolidated resource for professionals requiring a detailed understanding of the ADME profile and potential molecular interactions of this widely used color additive. Further research is warranted to fully elucidate the structure of the minor metabolite and to explore the in vivo relevance of its interactions with signaling pathways under typical exposure conditions.

References

- 1. Brilliant Blue Dyes in Daily Food: How Could Purinergic System Be Affected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brilliant Blue Dyes in Daily Food: How Could Purinergic System Be Affected? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Findings Regarding the Effects of Selected Blue Food Colorants (Genipin, Patent Blue V, and this compound) on the Hemostatic Properties of Blood Components In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Brilliant Blue FCF for Laboratory Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye widely utilized across various scientific disciplines.[1] Initially approved for use in food, drugs, and cosmetics, its unique chemical and physical properties have made it a valuable tool in laboratory settings.[1][2] This guide provides an in-depth overview of this compound, focusing on its core properties, experimental applications, and biological interactions relevant to research and development.

Core Chemical and Physical Properties

This compound is recognized for its vibrant blue color, high water solubility, and chemical stability.[1][3] It is produced synthetically from petroleum-based aromatic hydrocarbons. The quantitative properties of this compound are summarized below.

General and Chemical Identification

| Property | Value | Reference |

| IUPAC Name | disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |

| Common Names | FD&C Blue No. 1, Acid Blue 9, Erioglaucine, C.I. 42090 | |

| CAS Number | 3844-45-9 | |

| EC Number | 223-339-8 | |

| E Number | E133 | |

| Chemical Formula | C₃₇H₃₄N₂Na₂O₉S₃ | |

| Molar Mass | 792.85 g/mol |

Physical and Spectrometric Properties

| Property | Value | Reference |

| Appearance | Blue or reddish-blue powder/granules | |

| Melting Point | 283 °C (decomposes) | |

| Solubility | Soluble in water and glycerol; Slightly soluble in ethanol | |

| Water Solubility | 30 mg/mL in water | |

| 200 g/L (at 2-60 °C) | ||

| pH of 2% Slurry | 4.0 to 5.0 | |

| Maximum Absorption (λmax) | ~628-630 nm in water | |

| Molar Absorptivity (ε) | ~93,000 L·mol⁻¹·cm⁻¹ at 630 nm | |

| 164 L·g⁻¹·cm⁻¹ in 0.04 M aqueous ammonium acetate | ||

| Other Absorption Maxima | 308 nm, 408 nm, 615 nm (in acidic mobile phase) |

Laboratory Applications and Experimental Protocols

This compound's utility in the lab is extensive, ranging from a simple visual tracer to a specific modulator of biological pathways.

Biological Staining

Due to its low toxicity and ability to stain cell walls, this compound is used as a biological stain for fungi, bacteria, and other microbial cells. It serves as a viable and less toxic alternative to traditional stains like lactophenol blue.

This protocol is adapted from a method for fluorescent staining of fungi and bacteria.

-

Stock Solution Preparation: Prepare a 0.1% (w/v) this compound stock solution in 85% lactic acid.

-

Sterilization: Filter the stock solution through a 0.22 µm filter membrane to ensure sterility.

-

Cell Suspension: Prepare a microbial cell suspension to the desired concentration (e.g., approximately 10⁵ CFU/mL for fungi or 10⁶ CFU/mL for bacteria).

-

Staining: Mix 600 µL of the cell suspension with 100 µL of the 0.1% this compound staining solution.

-

Incubation: Incubate the mixture for 5 minutes at room temperature.

-

Visualization: Mount the stained cell suspension on a microscope slide. Observe using fluorescence microscopy. The maximum absorption peak for visualization is approximately 628 nm.

Figure 1. Experimental workflow for microbial cell staining with this compound.

High-Performance Liquid Chromatography (HPLC)

This compound is often analyzed using HPLC to determine its concentration in various samples. Due to its multi-charged nature, mixed-mode chromatography is often employed for better peak shape and separation.

This protocol is a general method for the analysis of this compound and other dyes in beverages.

-

Column: Use a mixed-mode column such as Newcrom BH, which has both ion-exchange and hydrophobic properties.

-

Mobile Phase: Prepare a mobile phase consisting of a gradient of methanol (MeOH) and water. Use sulfuric acid (H₂SO₄) as a buffer to facilitate ion-exchange.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Use a UV-Vis detector set to a wavelength appropriate for the dyes being analyzed. For this compound, detection can be performed at its λmax of ~628 nm, or other wavelengths like 400 nm or 596 nm depending on the presence of other compounds.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Injection: Inject a standard volume (e.g., 10-20 µL) of the prepared sample into the HPLC system.

-

Analysis: Quantify the concentration of this compound by comparing the peak area to a standard curve generated from known concentrations of the dye.

Figure 2. General workflow for HPLC analysis of this compound.

Water Tracing

This compound is an effective water tracer agent due to its high visibility, low toxicity, and ability to retain color for extended periods. It is particularly useful in soil and groundwater studies, although its sorption can be affected by soil acidity and composition.

Biological Interactions and Signaling Pathways

Recent research has uncovered specific molecular targets of this compound, making it a valuable tool for studying certain biological processes.

Selective Inhibition of Pannexin-1 (Panx1) Channels

This compound is structurally similar to Brilliant Blue G (BBG), a known antagonist of the P2X7 purinergic receptor (P2X7R). However, research has shown that this compound is a highly selective inhibitor of the Pannexin-1 (Panx1) membrane channel, with an IC₅₀ of approximately 0.27 µM. It shows no significant inhibitory effect on P2X7R, even at concentrations up to 100 µM.

The P2X7R and Panx1 channels are functionally linked in processes like inflammasome signaling. The selectivity of this compound allows researchers to decouple the effects of Panx1 inhibition from P2X7R antagonism, which is not possible with the less selective BBG. This makes this compound a critical tool for investigating the specific physiological roles of Panx1 channels in health and disease, including conditions like stroke and central nervous system injuries.

Figure 3. Selective inhibition of Panx1 by this compound in purinergic signaling.

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties. It has been shown to prevent chemical hypoxia-induced cell death in hippocampal cell lines. This effect is linked to its ability to cross the blood-brain barrier and potentially modulate pathways involved in ischemic injury, such as the ERK pathway.

Safety and Handling

This compound is generally considered non-toxic and is approved for consumption. However, standard laboratory safety precautions should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.

-

Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents. Keep containers tightly closed.

-

Stability: The compound is stable under recommended storage conditions. It decomposes at its melting point of 283 °C. Solutions may be unstable and should be prepared fresh.

-

Disposal: Dispose of waste and empty containers according to local, regional, and national regulations. Do not dump into sewers or waterways.

References

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the History of Brilliant Blue FCF in Scientific Research

Introduction

This compound (FD&C Blue No. 1) is a synthetic triarylmethane dye with a long and multifaceted history. First synthesized in the early 20th century from coal tar and aniline compounds, its primary application for decades was as a vibrant and stable colorant in the food, pharmaceutical, and cosmetic industries.[1] However, its structural similarity to other biologically active triphenylmethane dyes precipitated its entry into scientific research, leading to a surprising and nuanced evolution of its use as a pharmacological tool.

This technical guide traces the history of this compound in scientific research, from its origins as a simple dye to its modern application as a specific ion channel inhibitor. A critical focus of this guide is to clarify a common and significant point of confusion within the scientific community: the distinction between this compound (BB-FCF) and its close structural analog, Brilliant Blue G (BBG or Coomassie Brilliant Blue). While BBG is a potent and widely used antagonist of the P2X7 receptor, research has demonstrated that This compound is a selective inhibitor of the pannexin-1 (Panx1) channel , with little to no direct effect on P2X7 receptors.[2][3][4] Understanding this distinction is paramount for the accurate design and interpretation of experiments in the field of purinergic signaling and beyond.

1. Early History: Synthesis and Physicochemical Properties

This compound was developed as part of the expansion of synthetic dyes derived from petrochemicals.[1] The synthesis is achieved through the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(3-sulfobenzyl)aniline, followed by oxidation to form the final colored product.

Diagram: Synthesis of this compound

Caption: A simplified workflow for the chemical synthesis of this compound.

The resulting compound is a water-soluble blue powder with key properties summarized in the table below.

| Property | Value |

| IUPAC Name | disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |

| Common Names | FD&C Blue No. 1, Acid Blue 9, E133 |

| Chemical Formula | C₃₇H₃₄N₂Na₂O₉S₃ |

| Molecular Weight | 792.85 g/mol |

| Maximum Absorbance (λmax) | ~628 nm in aqueous solution |

| Appearance | Dark blue/purple powder |

| Solubility | Soluble in water and glycerol |

Table 1: Physicochemical Properties of this compound.

2. Regulatory Approval and Toxicological Profile

This compound gained regulatory prominence in the United States after being certified for food use under the Federal Food, Drug, and Cosmetic Act of 1938. Extensive toxicological testing has generally found it to be safe for consumption, with very poor absorption from the gastrointestinal tract. Studies in rats show that after oral administration, approximately 95-97% of the ingested dose is excreted unchanged in the feces.

| Metric | Species | Value | Reference |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | |

| Acute Subcutaneous LD₅₀ | Mouse | 4600 mg/kg | |

| Acceptable Daily Intake (ADI) | Human | 6 mg/kg body weight | |

| EC₅₀ (48h, aquatic toxicity) | Daphnia magna | > 100 mg/L |

Table 2: Key Toxicological Data for this compound.

Despite its general safety profile, the FDA issued a public health advisory in 2003 regarding its use in enteral feeding solutions, as systemic absorption in critically ill patients was linked to serious adverse events.

3. Early Scientific Applications

Before its use as a specific pharmacological inhibitor, this compound was employed in research for its coloring properties and low toxicity.

-

Biological Stain: Due to its non-toxic nature, it has been used as a biological stain for cell walls, bacteria, and fungal cells, often dissolved in an acidic medium. More recently, it has been developed as a non-toxic fluorescent stain for both fungi and bacteria.

-

Water Tracer: Its high stability, water solubility, and low environmental toxicity make it an excellent tracer agent for studying solute transport and water flow paths in soil.

Experimental Protocol: this compound as a Fluorescent Microbial Stain

This protocol is adapted from the methodology described for staining fungi and bacteria.

-

Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in 85% lactic acid (for "lacto-brilliant blue FCF"). For a water-based solution, prepare a 0.1% (w/v) solution in sterile deionized water.

-

Sample Preparation: Place a small amount of the microbial culture (e.g., a loopful of bacteria or a small piece of fungal mycelium) onto a clean microscope slide.

-

Staining: Add a single drop of the this compound stock solution to the microbial sample on the slide.

-

Incubation: Place a coverslip over the sample. The staining is rapid, and fluorescence can typically be observed in under one minute.

-

Visualization:

-

Observe the sample using a fluorescence microscope. An excitation filter around 600-630 nm and an emission filter above 650 nm are typically suitable, though optimal filter sets may vary.

-

The dye allows for visualization of microbial structures like fungal macroconidia, mycelia, and bacterial cells with good fluorescence intensity.

-

4. The Critical Distinction: BB-FCF vs. BBG in Purinergic Signaling

The most significant development in the research history of this compound is its characterization as a pharmacological agent. This story is inextricably linked with that of Brilliant Blue G (BBG). Both are structurally similar triarylmethane dyes, which led researchers investigating P2X7 receptor antagonists to test BB-FCF.

However, seminal studies revealed a clear divergence in their targets.

-

Brilliant Blue G (BBG): Is a potent, non-competitive antagonist of the P2X7 receptor , with IC₅₀ values in the nanomolar range (e.g., ~10 nM for rat P2X7 and ~200-265 nM for human P2X7).

-

This compound (BB-FCF): Does not significantly inhibit P2X7 receptors. Instead, it is a selective inhibitor of the Pannexin-1 (Panx1) channel , with an IC₅₀ of 0.27 µM . No significant effect on human P2X7R was observed at concentrations as high as 100 µM.

This discovery established BB-FCF as a valuable tool to pharmacologically distinguish the contributions of Panx1 channels from those of P2X7 receptors, which are often functionally coupled.

Diagram: P2X7-Panx1 Signaling and Inhibitor Specificity

Caption: The distinct targets of Brilliant Blue G (P2X7R) and this compound (Panx1).

5. Modern Research Applications and Experimental Protocols

The characterization of this compound as a selective Panx1 inhibitor has made it a valuable tool for studying the role of these channels in various physiological and pathological conditions, including stroke, inflammation, and cancer. Panx1 channels are known to function as ATP release channels, contributing to purinergic signaling and intercellular communication.

Experimental Protocol: In Vitro Panx1 Channel Inhibition Assay

This protocol is a representative workflow for testing the inhibitory effect of BB-FCF on Panx1 channels expressed in Xenopus oocytes using two-electrode voltage clamp, based on published methodologies.

-

Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding for human or mouse Pannexin-1. Incubate for 2-4 days to allow for channel expression.

-

Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with a standard buffer (e.g., ND96). Impale the oocyte with two microelectrodes for voltage clamping (e.g., at a holding potential of -60 mV).

-

Channel Activation: Elicit Panx1 currents by applying depolarizing voltage pulses (e.g., brief pulses to +60 mV at a rate of 0.1 Hz).

-

Application of Inhibitor:

-

Once stable baseline currents are established, perfuse the chamber with the buffer containing this compound at the desired concentration (e.g., a dose-response curve from 10 nM to 10 µM).

-

The inhibition is typically rapid. Record the attenuated current amplitude in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak current amplitude before and after the application of BB-FCF.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the dose-response relationship and fit the data to a Hill equation to determine the IC₅₀ value. The expected IC₅₀ is ~0.27 µM.

-

-

Washout: Perfuse the chamber with the standard buffer to demonstrate the reversibility of the inhibition.

Diagram: Experimental Workflow for Panx1 Inhibition Assay

Caption: A typical experimental workflow to determine the IC₅₀ of BB-FCF on Panx1 channels.

The history of this compound in scientific research is a compelling example of a compound's journey from a ubiquitous additive to a specific molecular probe. Initially valued for its color and safety, its structural similarity to other dyes led to its investigation in neuroscience and cell biology. The critical discovery that its primary target is the Pannexin-1 channel, and not the P2X7 receptor, has resolved significant confusion and established BB-FCF as an indispensable tool for selectively studying Panx1 function. For researchers in drug development and related fields, the story of this compound underscores the importance of precise pharmacological characterization and highlights how even common compounds can find new life in the exploration of complex biological systems.

References

An In-depth Technical Guide to the In Vivo Safety of Brilliant Blue FCF

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue FCF (FD&C Blue No. 1, E133) is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Beyond its application as an excipient, it has gained significant interest in biomedical research for its selective antagonist activity on the P2X7 receptor, a key player in inflammation and cellular injury.[2][3] This guide provides a comprehensive technical overview of the in vivo safety profile of this compound, summarizing key toxicological data, outlining experimental protocols, and visualizing relevant biological and procedural pathways to inform its use in preclinical research.

Regulatory Standing and Exposure Limits

Regulatory bodies worldwide have established an Acceptable Daily Intake (ADI) for this compound, reflecting its general safety for consumption. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have set the ADI at 6 mg/kg of body weight per day.[4][5] This value is derived from long-term toxicity studies in animal models and incorporates a standard 100-fold uncertainty factor to ensure human safety.

Toxicological Data Summary

The safety of this compound has been assessed through a range of toxicological studies. The following tables summarize key quantitative data from acute, chronic, and genetic toxicity assessments.

Table 1: Acute Toxicity Data

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |

| Rat | Oral | >2000 mg/kg | |

| Mouse | Oral | 4600 mg/kg | |

| Mouse | Subcutaneous | 4600 mg/kg |

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)

| Species | Study Duration | Key Findings | NOAEL | Reference(s) |

| Rat (F1) | Lifetime (up to 116 wks) | Decreased terminal body weight and survival in high-dose females. | Female: 631 mg/kg/day (1.0% in diet)Male: 1072 mg/kg/day (2.0% in diet) | |

| Mouse | Lifetime (104 wks) | No consistent, significant compound-related adverse effects. | >7354 mg/kg/day (5.0% in diet) |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in multiple species have demonstrated that this compound is very poorly absorbed from the gastrointestinal tract. Following oral administration, the vast majority (approximately 95-96%) of the ingested dye is excreted unchanged in the feces. When administered systemically (e.g., via injection), a larger portion is excreted in the feces via biliary routes, with a minor fraction appearing in the urine. The compound is not significantly metabolized by the body.

Genotoxicity and Carcinogenicity Assessment

This compound has been evaluated for its potential to cause genetic mutations and cancer.

-

Genotoxicity: The dye has shown no evidence of mutagenicity in bacterial reverse mutation assays (Ames test). While some studies have reported potential for DNA damage or chromosomal aberrations in cultured cells or in orally treated rats, the overall consensus from regulatory bodies is that it is not a genotoxic concern under typical exposure conditions.

-

Carcinogenicity: Lifetime feeding studies in both rats and mice have not provided evidence of carcinogenicity. An initial concern was raised by studies showing that repeated subcutaneous injections could produce fibrosarcomas at the injection site in rats; however, this is considered a result of solid-state carcinogenesis and is not relevant to oral or systemic administration routes used in research.

Reproductive, Developmental, and Neurobehavioral Toxicity

-

Reproductive & Developmental Toxicity: The available data from multi-generational studies have not indicated adverse effects on reproduction or development.

-

Neurotoxicity: While some studies have investigated potential neurobehavioral effects of food colorants, studies on this compound have not found consistent, significant adverse neurological outcomes. Conversely, due to its ability to cross the blood-brain barrier and its antagonist effect on the P2X7 receptor, it has been investigated for neuroprotective properties in models of ischemic stroke and neurotoxicity.

Application in In Vivo Research: Spinal Cord Injury Models

A significant application of Brilliant Blue derivatives (specifically Brilliant Blue G, a closely related compound) is in preclinical models of spinal cord injury (SCI). In these studies, ATP released from injured cells floods the trauma site and, by activating P2X7 receptors, triggers a secondary inflammatory cascade that kills surrounding healthy nerve cells. Brilliant Blue acts as a P2X7 antagonist, blocking this pathway and reducing secondary cell death.

In rat models of SCI, intravenous administration of Brilliant Blue G shortly after injury led to improved motor skill recovery. A notable, but reversible, side effect was the temporary blue discoloration of the skin and eyes of the treated animals. These studies highlight a promising therapeutic application where the benefits may outweigh the minimal toxicological risks.

Key Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the safety of substances like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a single oral dose of a substance. It avoids using mortality as the primary endpoint, relying instead on the observation of clear signs of toxicity at a series of fixed dose levels.

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are administered sequentially to identify a dose that produces some signs of toxicity without causing mortality.

-

Main Study: Groups of at least five animals of a single sex (typically females, as they are often slightly more sensitive) are used for each dose level investigated (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: The test substance is administered by oral gavage to animals fasted overnight.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

The Ames test is a widely used in vitro method to assess a substance's potential to cause gene mutations.

-

Test Strains: The test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot produce.

-

Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reverting to a state where they can synthesize the amino acid) will grow and form visible colonies.

-

Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, suggesting the substance is a mutagen.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals, usually rodents.

-

Dosing: The test substance is administered to animals (e.g., mice, rats), typically via the intended route of human exposure, at three dose levels plus vehicle and positive controls.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure (e.g., 24 and 48 hours).

-

Slide Preparation: The collected cells are processed and stained to visualize erythrocytes.

-

Analysis: Immature erythrocytes (polychromatic erythrocytes) are scored under a microscope for the presence of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Interpretation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage (is clastogenic or aneugenic) in vivo.

Conclusion

Based on extensive toxicological evaluation, this compound is considered safe for in vivo studies when used at appropriate concentrations. Its ADME profile shows minimal systemic absorption after oral administration, and it is not found to be carcinogenic or a reproductive toxin. While some in vitro assays have raised questions about genotoxicity, the weight of evidence from in vivo studies and regulatory reviews is reassuring. For research applications, particularly those involving systemic administration such as in spinal cord injury models, the potential therapeutic benefits appear to be coupled with a low toxicity profile. Researchers should, however, always base their experimental doses on established NOAELs and acute toxicity data, adhering to the principles of dose-response assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Brilliant blue for the spine [sciencenews.org]

- 3. This compound IS A NON-TOXIC DYE FOR SAPHENOUS VEIN GRAFT MARKING THAT ABROGATES RESPONSE TO INJURY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-evaluation of this compound (E 133) as a food additive | EFSA [efsa.europa.eu]

- 5. WHO | JECFA [apps.who.int]

An In-depth Technical Guide to the Light Stability and Photosensitivity of Brilliant Blue FCF

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light stability and photosensitivity of Brilliant Blue FCF (FD&C Blue No. 1, E133). The document delves into the kinetics of its photodegradation, the underlying chemical pathways, and detailed experimental protocols for its evaluation, designed to meet the rigorous standards of research and pharmaceutical development.

Introduction to this compound

This compound is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its chemical structure, characterized by a conjugated system of aromatic rings, is responsible for its intense blue color, with a maximum absorbance at approximately 630 nm.[2] However, this same structure makes the molecule susceptible to degradation upon exposure to light, a critical consideration for product formulation and stability testing. Understanding the photosensitivity of this compound is paramount for ensuring product quality, safety, and efficacy throughout its shelf life.

Photodegradation Kinetics and Influencing Factors

The photodegradation of this compound typically follows pseudo-first-order kinetics, particularly in dilute aqueous solutions.[2][3] This implies that the rate of degradation is directly proportional to the concentration of the dye. The degradation process can be significantly influenced by several factors, including the wavelength and intensity of the light source, the pH of the medium, and the presence of other chemical species that can act as photosensitizers or radical scavengers.

Advanced oxidation processes (AOPs), such as the Photo-Fenton process (Fe²⁺/H₂O₂/UV), have been shown to dramatically accelerate the degradation of this compound compared to direct photolysis.[2] In such systems, the generation of highly reactive hydroxyl radicals (•OH) is the primary driver of dye degradation. Similarly, photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV irradiation has proven effective in breaking down the dye molecule.

Quantitative Degradation Data

The following tables summarize key quantitative data on the photodegradation of this compound from various studies.

Table 1: Pseudo-First-Order Rate Constants (k) for this compound Degradation

| Degradation Process | Light Source | Initial BB FCF Conc. | pH | Rate Constant (k) | Reference |

| Photolysis (UV only) | Low-pressure Hg lamp (150W) | 1.0 x 10⁻⁵ M | - | Low degradation (~10% in 20 min) | |

| UV/H₂O₂ | Low-pressure Hg lamp (150W) | 1.0 x 10⁻⁵ M | - | Significantly higher than photolysis (~70% degradation in 20 min) | |

| Photo-Fenton | Low-pressure Hg lamp (150W) | 1.0 x 10⁻⁵ M | 3 | 0.119 min⁻¹ | |

| UV/Chlorine | - | - | 3 | 0.088 min⁻¹ | |

| Photocatalysis (CuO-TiO₂) | UV light (2 x 6W low-pressure lamps) | 100 mg/L | - | Complete degradation in 60 min | |

| Photocatalysis (CuO-TiO₂) | Visible light | 100 mg/L | - | Complete degradation in 50 min |

Table 2: Factors Influencing this compound Photodegradation

| Factor | Observation | Reference |

| pH | Optimal degradation in the Photo-Fenton process occurs at pH 3, which enhances the generation of hydroxyl radicals. | |

| Hydrogen Peroxide (H₂O₂) Concentration | In the UV/H₂O₂ process, the degradation rate constant increases with H₂O₂ concentration up to a certain point (4.0×10⁻⁴ M), after which it may decrease. | |

| Presence of Salts | Chloride and phosphate ions can have an inhibitory effect on the photocatalytic degradation of this compound. |

Photodegradation Pathway

The primary mechanism for the photodegradation of this compound involves the oxidative attack on the molecule, leading to the cleavage of its chemical bonds. The most commonly reported degradation pathway is the sequential loss of the N-ethyl and N-methylbenzene sulfonate (MBSA) groups. This process leads to the formation of a series of smaller, often colorless, degradation products.

Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying the intermediates and final products of this degradation pathway.

Experimental Protocols for Photostability Testing

The following sections provide detailed methodologies for conducting photostability testing of this compound, drawing from published research and adhering to the principles outlined in the ICH Q1B guidelines for the photostability testing of new drug substances and products.

General Experimental Workflow

The workflow for assessing the photostability of this compound involves a systematic approach, from sample preparation to data analysis, as illustrated in the diagram below.

References

Brilliant Blue FCF as a Biological Stain for Cell Walls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic organic compound widely used as a colorant in food, pharmaceuticals, and cosmetics. Beyond its traditional applications, it has emerged as a valuable, non-toxic, and fluorescent biological stain for visualizing the cell walls of various organisms, including fungi, bacteria, and to some extent, plants.[1][2][3] Its utility in research stems from its ability to provide clear fluorescence, its low cost, and its favorable safety profile compared to other commonly used stains like lactofuchsin, which can be toxic to microbes.[1][3] This technical guide provides a comprehensive overview of this compound's application as a cell wall stain, detailing experimental protocols, summarizing quantitative data, and exploring its potential implications in cellular signaling.

Mechanism of Action and Properties

This compound is a triarylmethane dye that exhibits fluorescence, making it suitable for modern microscopy techniques. When dissolved in an acidic medium, it has been shown to effectively stain cell walls. The staining mechanism is likely due to the ionic interaction between the negatively charged sulfonic acid groups of the dye and positively charged components within the cell wall.

Key Properties:

-

Fluorescence: Emits a bright blue fluorescence under appropriate excitation wavelengths, allowing for clear visualization of cell wall structures.

-

Low Toxicity: Studies have shown that this compound has no toxic effects on a variety of fungi and bacteria, allowing for the staining of living cells without inhibiting their growth.

-

Cost-Effective: It is an inexpensive alternative to other fluorescent dyes.

-

Photostability: While detailed quantitative studies on its photostability in microscopy applications are not extensively published, its widespread use suggests a reasonable tolerance to light exposure during imaging. However, direct and natural sunlight can cause degradation of the pigment.

Quantitative Data

Quantitative data on the performance of this compound as a cell wall stain is primarily available for microbial applications.

| Parameter | Organism(s) | Value/Observation | Reference |

| Fluorescence Intensity | Fusarium graminearum (macroconidia) | 150 - 250 (arbitrary units) | Chau et al., 2011 |

| Bacteria | 75 - 130 (arbitrary units) | Chau et al., 2011 | |

| Toxicity (Microbes) | Fusarium graminearum, Escherichia coli, Trichoderma harzianum, Bacillus subtilis | No toxic effects on growth observed. | |

| Toxicity (Plants) | Allium cepa (onion) root cells | Cytotoxic effects and chromosomal aberrations observed at high concentrations (150-600 ppm). | |

| Plant and Human DNA | In vitro studies suggest potential for DNA damage at high concentrations (1-7%). | ||

| Acute Toxicity (Aquatic Invertebrates) | Daphnia magna | EC50 > 100 mg/L (non-toxic) |

Experimental Protocols

Staining of Fungal and Bacterial Cell Walls

This protocol is adapted from the work of Chau et al. (2011) and has been demonstrated to be effective for a range of fungal and bacterial species.

Materials:

-

This compound powder

-

Lactic acid (85%)

-

Microscope slides and coverslips

-

Fluorescence microscope

Stain Preparation (Lacto-brilliant Blue FCF):

-

Prepare a stock solution by dissolving 0.1 g of this compound in 100 mL of 85% lactic acid (0.1% w/v).

-

Store the solution in a dark bottle at room temperature.

Staining Procedure:

-

Place a small drop of the Lacto-brilliant Blue FCF solution on a clean microscope slide.

-

Aseptically transfer a small amount of the microbial culture (e.g., fungal mycelia, bacterial colony) into the drop of stain.

-

Gently mix the culture with the stain using a sterile needle or loop.

-

Carefully place a coverslip over the suspension, avoiding air bubbles.

-

Allow the stain to penetrate the cells for at least 1 minute.

-

Observe under a fluorescence microscope.

Microscopy Settings:

-

Excitation: 534 nm is an effective excitation wavelength.

-

Emission: Collection of emitted light should be appropriate for blue fluorescence.

Provisional Protocol for Staining Plant Cell Walls

While a standardized protocol for plant cell walls is not well-established, the following is a provisional method based on the microbial protocol and general plant staining techniques. This protocol may require optimization depending on the plant species and tissue type.

Materials:

-

This compound

-

Lactic acid (85%) or a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Plant tissue (e.g., Arabidopsis thaliana roots, onion epidermal peels)

-

Microscope slides and coverslips

-

Fluorescence microscope

Stain Preparation:

-

Option A (Lactic Acid-based): Prepare a 0.1% (w/v) solution of this compound in 85% lactic acid.

-

Option B (Aqueous): Prepare a 0.1% (w/v) solution of this compound in distilled water or PBS.

Staining Procedure:

-

Obtain thin sections of the plant tissue. For roots or whole seedlings, they can be mounted directly.

-

Place the tissue on a microscope slide and add a drop of the this compound staining solution.

-

Incubate for 5-15 minutes. Incubation time may need to be adjusted.

-

(Optional) Briefly rinse with the corresponding solvent (lactic acid or water/PBS) to remove excess stain.

-

Mount with a coverslip.

-

Observe under a fluorescence microscope.

Workflow for Plant Cell Wall Staining with this compound:

Caption: A generalized workflow for staining plant cell walls with this compound.

Potential Interaction with Cellular Signaling

An intriguing aspect of this compound is its structural similarity to Brilliant Blue G (BBG), a known antagonist of purinergic P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and cell death. While the direct impact of this compound on plant signaling pathways is not yet elucidated, the established role of its analogue in animal systems presents a compelling area for future research.

Extracellular ATP (eATP) is a recognized signaling molecule in plants, involved in growth, development, and stress responses. It is plausible that this compound could interfere with eATP signaling in plants through interactions with ATP receptors, although this remains to be experimentally verified.

Hypothesized Signaling Interaction:

Caption: A diagram illustrating the potential antagonistic effect of this compound on purinergic signaling in plants.

Conclusion and Future Directions

This compound is a versatile and advantageous fluorescent stain for visualizing the cell walls of fungi and bacteria. Its low toxicity and cost-effectiveness make it an excellent alternative to traditional, more hazardous dyes. While its application to plant cell walls is promising, further research is required to establish optimized and standardized protocols for various plant species and tissues.

Future research should focus on:

-

Protocol Optimization for Plants: Systematically evaluating different concentrations, incubation times, and mounting media for a range of plant models like Arabidopsis thaliana.

-

Quantitative Performance Metrics: Assessing the staining efficiency, photostability, and spectral properties of this compound in plant tissues and comparing them to established stains like Calcofluor White.

-

Toxicity Thresholds in Plants: Determining the precise concentrations at which this compound may exert cytotoxic or genotoxic effects on plant cells under staining conditions.

-

Elucidating Signaling Interactions: Investigating the potential interaction of this compound with plant purinergic signaling pathways and its implications for cellular processes.

By addressing these research gaps, the full potential of this compound as a routine and valuable tool in plant cell biology and drug development research can be realized.

References

The Neuroprotective Potential of Brilliant Blue FCF in Ischemic Stroke: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal death and neurological deficits.[1][2] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.[1][2][3] Brilliant Blue FCF (BB-FCF), a synthetic dye widely used as a food colorant, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and exert neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the neuroprotective mechanisms of BB-FCF, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary neuroprotective mechanism of this compound in ischemic stroke is attributed to its role as an antagonist of the P2X7 receptor (P2X7R). P2X7R is an ATP-gated ion channel that is overexpressed in the brain following ischemic injury. Its activation by extracellular ATP, released from damaged cells, triggers a cascade of detrimental downstream events, including neuroinflammation, excitotoxicity, and apoptosis. BB-FCF, by blocking P2X7R, mitigates these pathological processes. While BB-FCF itself has been studied, its derivative, Brilliant Blue G (BBG), is also a known P2X7R antagonist with demonstrated neuroprotective effects in stroke models.

Quantitative Data on Neuroprotective Effects

The efficacy of this compound has been quantified in both in vitro and in vivo models of ischemic stroke. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Neuroprotective Effects of this compound in a Chemical Hypoxia Model

| Cell Line | Insult | BB-FCF Concentration | Outcome Measure | Result | Reference |

| HT22 | Iodoacetic acid (IAA) | 5-20 µM | Cell Viability (MTT assay) | Concentration-dependent increase in cell viability | |

| HT22 | Iodoacetic acid (IAA) | 5-10 µM | LDH Release | Significant reduction in LDH release | |

| HT22 | Iodoacetic acid (IAA) | 10-20 µM | p-ERK Expression | Significant decrease in phosphorylated ERK | |

| HT22 | Iodoacetic acid (IAA) | 10-20 µM | pSer9-GSK3β Expression | Significant increase in phosphorylated (inactive) GSK3β |

Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)

| Animal Model | BB-FCF Dosage | Outcome Measure | Result | Reference |

| MCAO Rats | 30 and 50 mg/kg | Neurological Scores | Significant improvement in neurological function | |

| MCAO Rats | 30 and 50 mg/kg | Behavioral Scores (De Ryck's and Beam walking) | Significant improvement in motor coordination and function | |

| MCAO Rats | 30 and 50 mg/kg | Infarct Volume (TTC staining) | Significant reduction in brain infarct volume | |

| MCAO Rats | 30 and 50 mg/kg | Cerebral Edema | Significant reduction in brain edema | |

| MCAO Rats | 30 and 50 mg/kg | p-ERK Expression (Ischemic Penumbra) | Significant decrease in phosphorylated ERK |

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating key signaling pathways downstream of the P2X7 receptor. The primary pathways identified are the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase-3β (GSK3β) pathways.